5-CHLORO-3-NITRO-2-PROPOXYPYRIDINE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

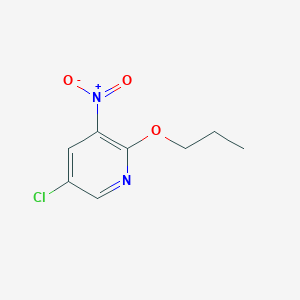

5-CHLORO-3-NITRO-2-PROPOXYPYRIDINE is a chemical compound with the molecular formula C8H8ClN2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the 5th position, a nitro group at the 3rd position, and a propoxy group at the 2nd position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-3-NITRO-2-PROPOXYPYRIDINE typically involves the nitration of 5-chloro-2-propoxy-pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 3rd position of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-3-NITRO-2-PROPOXYPYRIDINE undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Amines, thiols, alkoxides, base (e.g., sodium hydroxide).

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

Reduction: 5-Chloro-3-amino-2-propoxy-pyridine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Corresponding aldehydes or carboxylic acids.

Scientific Research Applications

Pharmaceutical Applications

2.1 Antiviral Activity

Research indicates that pyridine derivatives, including 5-chloro-3-nitro-2-propoxypyridine, exhibit antiviral properties. A study demonstrated that pyridine N-oxide derivatives were effective against coronaviruses, suggesting potential in treating viral infections like SARS-CoV and feline infectious peritonitis virus (FIPV) . The mechanism involves inhibiting viral replication at various stages, making these compounds promising candidates for further development.

2.2 Analgesic Properties

The compound has also been investigated for its analgesic potential. Modifications of similar nitropyridine structures have shown strong analgesic effects upon administration . For instance, derivatives of 2-chloro-3-nitropyridine have been reported to possess significant analgesic activity when transformed into amino compounds through reduction processes.

Agrochemical Applications

3.1 Herbicidal Properties

This compound is recognized for its herbicidal activity. Similar compounds in the nitropyridine class have been utilized effectively in agricultural settings to control weeds in crops such as cereals and vegetables . The selective reactivity of the chlorine substituent enhances its utility as a herbicide.

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of 5-CHLORO-3-NITRO-2-PROPOXYPYRIDINE depends on its specific application and the target molecule it interacts with. In general, the nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The chlorine atom and propoxy group can also participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

2-Chloro-3-nitropyridine: Similar structure but lacks the propoxy group.

5-Chloro-2-nitropyridine: Similar structure but lacks the propoxy group.

3-Nitro-2-propoxy-pyridine: Similar structure but lacks the chlorine atom.

Uniqueness

5-CHLORO-3-NITRO-2-PROPOXYPYRIDINE is unique due to the presence of both the chlorine atom and the propoxy group, which confer distinct chemical properties and reactivity

Biological Activity

5-Chloro-3-nitro-2-propoxypyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological properties, including antimicrobial, anticancer, and antiviral activities.

Chemical Structure and Properties

This compound features a chlorinated pyridine ring with a nitro group and a propoxy substituent. Its structure can be represented as follows:

This configuration is significant for its interaction with biological targets, influencing its pharmacological profile.

Antimicrobial Activity

Research has indicated that pyridine derivatives, including this compound, exhibit antimicrobial properties. A study evaluated various pyridine N-oxide derivatives against feline coronavirus (FIPV) and human SARS-CoV. The results showed that structural modifications, like the presence of nitro groups, enhance antiviral activity . Although specific data for this compound is limited, the general trend suggests that similar compounds may possess significant antimicrobial effects.

Anticancer Activity

The anticancer potential of nitro-substituted pyridines has been explored in various studies. For instance, certain pyridine derivatives have demonstrated cytotoxic effects against cancer cell lines. A recent investigation into related compounds revealed moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cell lines . The mechanism often involves the inhibition of key enzymes or pathways involved in cancer cell proliferation.

Table 1: Cytotoxicity of Pyridine Derivatives

| Compound | Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| This compound | Ovarian Cancer | TBD | Moderate cytotoxicity |

| Related Pyridine Derivative | Breast Cancer | TBD | Limited toxicity to healthy cells |

Antiviral Activity

The antiviral capabilities of nitro compounds have been documented, particularly against viruses like HIV and coronaviruses. The presence of nitro groups has been linked to enhanced inhibitory effects on viral replication processes . While specific studies on this compound are scarce, its structural similarity to effective antiviral agents suggests potential efficacy.

Case Studies and Research Findings

- Antiviral Efficacy : A study focused on pyridine derivatives found that modifications at the nitro position significantly influenced their ability to inhibit viral replication. Compounds with a nitro group demonstrated better activity against SARS-CoV compared to their non-nitro counterparts .

- Cytotoxic Profile : Another research highlighted the cytotoxic profiles of various nitro-pyridine derivatives against different cancer cell lines, showing promising results for further development as anticancer agents .

Properties

IUPAC Name |

5-chloro-3-nitro-2-propoxypyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O3/c1-2-3-14-8-7(11(12)13)4-6(9)5-10-8/h4-5H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXBCHVPAZGFQSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=N1)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.